molecular formula C25H34ClFO5 B12749305 21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione, (5beta,16beta)- CAS No. 80163-80-0

21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione, (5beta,16beta)-

Cat. No.: B12749305
CAS No.: 80163-80-0
M. Wt: 469.0 g/mol
InChI Key: JURRNLVFTVGKIQ-GGMMKCCRSA-N
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Description

21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione, (5beta,16beta)- is a synthetic corticosteroid with potent anti-inflammatory properties. This compound is part of the glucocorticoid class, which is widely used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the steroid backbone.

    Hydroxylation: Addition of hydroxyl groups to the steroid structure.

    Esterification: Formation of the propionate ester at the 17th position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Purification: Use of chromatographic techniques to isolate the desired product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the formulation of pharmaceutical products and as a precursor for other steroidal compounds.

Mechanism of Action

The mechanism of action of 21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to:

    Translocation: The receptor-ligand complex translocates to the nucleus.

    Gene Regulation: Modulation of gene expression by interacting with glucocorticoid response elements on DNA.

    Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Clobetasol Propionate: Another potent corticosteroid with similar anti-inflammatory properties.

    Halobetasol Propionate: Known for its high potency and used in dermatological applications.

    Dexamethasone: A widely used corticosteroid with a broad range of applications.

Uniqueness

21-Chloro-9-fluoro-16-methyl-17-(1-oxopropoxy)pregnane-3,11,20-trione is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high potency and specific receptor binding profile make it particularly effective in certain therapeutic contexts.

Properties

CAS No.

80163-80-0

Molecular Formula

C25H34ClFO5

Molecular Weight

469.0 g/mol

IUPAC Name

[(5R,8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C25H34ClFO5/c1-5-21(31)32-25(20(30)13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h14-15,17-18H,5-13H2,1-4H3/t14-,15+,17-,18-,22-,23-,24-,25-/m0/s1

InChI Key

JURRNLVFTVGKIQ-GGMMKCCRSA-N

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)F)C)C)C(=O)CCl

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4C3(CCC(=O)C4)C)F)C)C)C(=O)CCl

Origin of Product

United States

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